An In-depth Technical Guide on the Speculative Mechanism of Action of N-(1,3-benzodioxol-5-yl)-2-cyanoacetamide
An In-depth Technical Guide on the Speculative Mechanism of Action of N-(1,3-benzodioxol-5-yl)-2-cyanoacetamide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword
The confluence of distinct chemical moieties within a single molecular entity often portends novel biological activities. N-(1,3-benzodioxol-5-yl)-2-cyanoacetamide stands as a compelling example of such a molecule, integrating the biologically significant 1,3-benzodioxole ring system with a reactive cyanoacetamide core. While direct, comprehensive studies on this specific compound remain nascent, a thorough analysis of its structural components and related analogs allows for the formulation of a plausible and testable hypothesis regarding its mechanism of action. This guide endeavors to provide a scientifically grounded speculation on this mechanism, supported by a proposed framework for its experimental validation. Our approach is rooted in the synthesis of existing knowledge, aiming to catalyze further investigation into this promising chemical scaffold.
Deconstructing the Molecule: Clues from its Core Components
To postulate a mechanism of action, we must first dissect the structural alerts and known bioactivities associated with the two primary components of N-(1,3-benzodioxol-5-yl)-2-cyanoacetamide: the 1,3-benzodioxole group and the 2-cyanoacetamide core.
The 1,3-Benzodioxole Moiety: A Privileged Scaffold
The 1,3-benzodioxole (or methylenedioxyphenyl) group is a well-established pharmacophore found in numerous biologically active compounds.[1] Its derivatives are known to possess a wide array of activities, including:
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Enzyme Inhibition: Notably, 1,3-benzodioxole derivatives are recognized for their ability to inhibit cytochrome P450 enzymes, a property that has been exploited to create insecticide synergists.[1] This inhibitory action suggests a potential for modulating metabolic pathways.
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Kinase Inhibition: More complex molecules incorporating the 1,3-benzodioxole scaffold have demonstrated potent and selective inhibitory effects on protein kinases. For instance, N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530) is a dual-specific c-Src/Abl kinase inhibitor.[2]
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Receptor Agonism in Plant Systems: Structurally related compounds, specifically N-(benzo[d][3][4]dioxol-5-yl)-2-(one-benzylthio) acetamides, have been identified as potent agonists of the auxin receptor TIR1 (Transport Inhibitor Response 1) in plants.[3][5][6] This interaction triggers a signaling cascade that promotes root growth.[3][5][6] While the direct target (TIR1) is plant-specific, the downstream mechanism involving ubiquitin-mediated protein degradation has parallels in mammalian systems.
The 2-Cyanoacetamide Core: A Hub of Reactivity and Bioactivity
The 2-cyanoacetamide functional group is a versatile building block in medicinal chemistry, known for its reactivity and presence in various bioactive molecules.[7] Its key features include:
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Chemical Reactivity: The presence of both a cyano and a carbonyl group, along with an active methylene group, makes cyanoacetamides highly reactive and capable of participating in a wide range of chemical reactions to form diverse heterocyclic structures.[7]
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Broad-Spectrum Bioactivity: Cyanoacetamide derivatives have been reported to exhibit a wide range of biological effects, including antibacterial,[4] anticancer,[8][9] and insecticidal properties.
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Kinase Inhibition: The 2-cyanoacrylamide moiety, a close relative, can act as a reversible covalent inhibitor of kinases like Transforming growth factor beta-activated kinase 1 (TAK1).[10] This suggests the cyanoacetamide core can be part of a pharmacophore targeting ATP-binding sites.
A Speculative Mechanism of Action: Targeting a Central Signaling Node
Synthesizing the evidence from its constituent parts, we propose a speculative mechanism of action for N-(1,3-benzodioxol-5-yl)-2-cyanoacetamide centered on the inhibition of a key mammalian signaling kinase . The 1,3-benzodioxole moiety could serve as a scaffold that orients the molecule within the ATP-binding pocket of a kinase, while the cyanoacetamide group could form crucial hydrogen bonds or other interactions that stabilize this binding.
Given the known activities of related compounds, a plausible candidate family of kinases to be targeted are the Src family kinases (SFKs) or other non-receptor tyrosine kinases involved in cell growth, proliferation, and survival pathways. The precedent set by AZD0530, a 1,3-benzodioxole-containing c-Src/Abl inhibitor, provides a strong rationale for this hypothesis.[2]
The Hypothesized Signaling Pathway
Our speculative model posits that N-(1,3-benzodioxol-5-yl)-2-cyanoacetamide acts as an ATP-competitive inhibitor of a critical signaling kinase (e.g., c-Src). This inhibition would disrupt downstream signaling cascades, leading to cellular effects such as apoptosis and inhibition of proliferation, which are consistent with the observed anticancer activities of many cyanoacetamide derivatives.[9]
Caption: Hypothesized mechanism of N-(1,3-benzodioxol-5-yl)-2-cyanoacetamide.
A Framework for Experimental Validation
To rigorously test this speculative mechanism, a multi-pronged experimental approach is necessary. The following protocols outline a logical progression from initial screening to in-depth cellular and in vivo analysis.
Phase 1: Target Identification and In Vitro Characterization
The primary objective of this phase is to identify the direct molecular target(s) of N-(1,3-benzodioxol-5-yl)-2-cyanoacetamide and characterize the binding kinetics.
3.1.1. Kinase Panel Screening
Rationale: A broad screening against a panel of recombinant human kinases is the most efficient method to identify potential targets.
Protocol:
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Compound Preparation: Dissolve N-(1,3-benzodioxol-5-yl)-2-cyanoacetamide in DMSO to create a 10 mM stock solution.
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Kinase Assay: Perform a competitive binding assay (e.g., KINOMEscan™) or an enzymatic activity assay at a fixed concentration (e.g., 1 µM) against a comprehensive panel of human kinases (e.g., >400 kinases).
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Data Analysis: Identify kinases showing significant inhibition (e.g., >70% inhibition).
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Dose-Response: For the top candidate kinases, perform dose-response assays to determine the IC50 values.
3.1.2. In Vitro Kinase Inhibition Assay (for identified targets)
Rationale: To confirm the inhibitory activity and determine the mode of inhibition for the top candidate kinases identified in the screening.
Protocol:
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Reaction Mixture: Prepare a reaction buffer containing the purified kinase, its specific substrate peptide, and ATP.
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Inhibitor Addition: Add varying concentrations of N-(1,3-benzodioxol-5-yl)-2-cyanoacetamide.
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Initiation and Termination: Initiate the reaction by adding ATP. After a defined incubation period, terminate the reaction.
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Detection: Quantify kinase activity, for example, by measuring the amount of phosphorylated substrate using a phosphospecific antibody in an ELISA format or by using a luminescence-based ATP detection assay (e.g., Kinase-Glo®).
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Kinetic Analysis: To determine the mode of inhibition (e.g., ATP-competitive), repeat the assay with varying concentrations of both the inhibitor and ATP. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
Phase 2: Cellular Target Engagement and Pathway Analysis
This phase aims to confirm that the compound engages its target in a cellular context and modulates the downstream signaling pathway.
3.2.1. Western Blot Analysis of Phospho-Proteins
Rationale: If the compound inhibits a specific kinase, the phosphorylation of its direct downstream substrates should decrease.
Protocol:
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Cell Culture: Culture a relevant cancer cell line known to have active signaling through the target kinase (e.g., a colon cancer cell line with high c-Src activity).
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Compound Treatment: Treat the cells with increasing concentrations of N-(1,3-benzodioxol-5-yl)-2-cyanoacetamide for a specified duration.
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Protein Extraction: Lyse the cells and quantify the total protein concentration.
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Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated form of the target kinase (autophosphorylation) and its key downstream substrates. Also, probe for the total protein levels as a loading control.
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Densitometry: Quantify the band intensities to determine the change in phosphorylation levels.
3.2.2. Cellular Thermal Shift Assay (CETSA)
Rationale: To provide direct evidence of target engagement in intact cells. Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Protocol:
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Cell Treatment: Treat intact cells with the compound or vehicle control.
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Heating: Heat aliquots of the cell lysate to a range of temperatures.
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Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
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Target Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting.
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Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate melt curves and determine the shift in melting temperature upon compound binding.
Phase 3: In Vitro and In Vivo Phenotypic Assays
This final phase will assess the functional consequences of target inhibition on cancer cell lines and in a preclinical animal model.
3.3.1. Cell Viability and Apoptosis Assays
Rationale: To determine the effect of the compound on cell proliferation and its ability to induce programmed cell death.
Protocol:
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Cell Viability (MTT Assay):
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Seed cells in 96-well plates and treat with a dose range of the compound for 24, 48, and 72 hours.
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Add MTT reagent and incubate to allow the formation of formazan crystals.
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Solubilize the crystals and measure the absorbance to determine the percentage of viable cells.
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Apoptosis (Annexin V/PI Staining):
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Treat cells with the compound at its IC50 concentration.
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Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
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Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
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3.3.2. In Vivo Xenograft Model
Rationale: To evaluate the anti-tumor efficacy of the compound in a living organism.
Protocol:
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Animal Model: Implant human cancer cells (the same line used in cellular assays) subcutaneously into immunodeficient mice (e.g., nude mice).
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Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
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Treatment: Randomize the mice into vehicle control and treatment groups. Administer N-(1,3-benzodioxol-5-yl)-2-cyanoacetamide orally or via intraperitoneal injection daily.
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Monitoring: Measure tumor volume and body weight regularly.
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Endpoint Analysis: At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., Western blot for phospho-proteins) and histopathology.
Experimental Workflow Diagram
Caption: A structured workflow for the experimental validation.
Quantitative Data Summary
The following table structure should be used to summarize the key quantitative data generated during the experimental validation phase.
| Assay | Parameter | Result |
| Kinase Panel Screen | Top Candidate Kinase(s) | e.g., c-Src, Abl |
| % Inhibition at 1 µM | e.g., 95% (c-Src) | |
| IC50 Determination | IC50 vs. Target Kinase | e.g., 50 nM |
| Cell Viability | IC50 in Cancer Cell Line | e.g., 250 nM |
| In Vivo Xenograft | Tumor Growth Inhibition (%) | e.g., 60% |
Conclusion
The structural composition of N-(1,3-benzodioxol-5-yl)-2-cyanoacetamide provides a compelling basis for speculating its mechanism of action as a kinase inhibitor, potentially targeting members of the Src family. This hypothesis is built upon the known bioactivities of the 1,3-benzodioxole and cyanoacetamide scaffolds. The proposed experimental framework provides a clear and rigorous path to validate this hypothesis, from initial target identification to in vivo efficacy studies. The successful elucidation of its mechanism of action will not only clarify the biological role of this specific molecule but could also pave the way for the development of a new class of therapeutic agents based on this promising chemical scaffold.
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